molecular formula C6H5Cl2NO3S B2636176 2,3-Dichloro-4-hydroxybenzenesulfonamide CAS No. 1499773-02-2

2,3-Dichloro-4-hydroxybenzenesulfonamide

Cat. No.: B2636176
CAS No.: 1499773-02-2
M. Wt: 242.07
InChI Key: OORXZCIRXHWOIV-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H5Cl2NO3S and a molecular weight of 242.08 g/mol . It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-hydroxybenzenesulfonamide typically involves the chlorination of 4-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the 2 and 3 positions of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-hydroxybenzenesulfonamide
  • 2,3-Dichloro-4-methylbenzenesulfonamide
  • 2,3-Dichloro-4-nitrobenzenesulfonamide

Comparison: 2,3-Dichloro-4-hydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dichloro-4-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c7-5-3(10)1-2-4(6(5)8)13(9,11)12/h1-2,10H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXZCIRXHWOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499773-02-2
Record name 2,3-dichloro-4-hydroxybenzene-1-sulfonamide
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